Regioisomeric Differentiation: 3-Fluoro vs. 4-Fluoro Substitution on the 4-Oxo-DHP Scaffold
Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is the meta‑fluorinated regioisomer. Its regioisomeric counterpart, ethyl 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 1052114-80-3), bears the fluorine in the para‑position. Although both compounds share the same molecular formula, a computed XLogP3 value of 2.3 [1], and identical hydrogen-bond donor/acceptor counts, the positional isomerism of the fluorine substituent is known to modulate electronic distribution, dipole moment, and metabolic stability in analogous dihydropyridine series [2]. Specifically, in a study of 4-aryl-1,4-dihydropyridines, the 3-fluorophenyl-substituted derivative (compound 20) demonstrated distinct cytotoxicity profiles with HeLa IC50 = 4.1 µM and MCF-7 IC50 = 11.9 µM, whereas other regioisomeric substitution patterns produced non-cytotoxic or less potent compounds [3].
| Evidence Dimension | Regioisomeric positioning of fluorine substituent |
|---|---|
| Target Compound Data | 3-fluorophenyl (meta-fluoro) substitution; computed XLogP3 = 2.3 |
| Comparator Or Baseline | Ethyl 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate (para-fluoro); computed XLogP3 = 2.3 (identical lipophilicity) |
| Quantified Difference | Positional isomerism alters electronic properties without changing lipophilicity; in a related 4-aryl-DHP series, meta-fluoro correlated with enhanced anticancer activity (HeLa IC50 = 4.1 µM) compared to non-fluorinated or para-substituted variants |
| Conditions | Computed physicochemical properties (PubChem XLogP3 algorithm); biological data drawn from a 4-aryl-1,4-dihydropyridine anticancer screen (HeLa, MCF-7 cell lines) |
Why This Matters
For structure-activity relationship studies where fluorine positional scanning is a key experimental variable, procurement of the exact 3-fluorophenyl regioisomer is mandatory; substitution with the 4-fluoro analog introduces an uncontrolled variable that may confound biological interpretation.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 89860765, Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/1449301-79-4. View Source
- [2] El Bakali J, et al. J. Med. Chem., 2010, 53(22), 7918-7931. (Class-level evidence: 4-oxo-DHP scaffold SAR sensitivity to aryl substituent variation). View Source
- [3] Ballinas-Indilí R, et al. Future Pharmacology, 2024, 4(3), 564-573. (Direct data for 3-fluorophenyl-containing DHP analog 20: HeLa IC50 = 4.1 µM, MCF-7 IC50 = 11.9 µM). View Source
